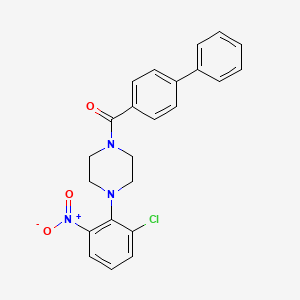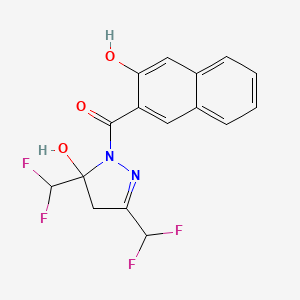![molecular formula C26H25N3O4 B6140515 1-[(2,4-DIMETHYLPHENYL)METHYL]-3,3-DIMETHYL-4-(4-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE](/img/structure/B6140515.png)
1-[(2,4-DIMETHYLPHENYL)METHYL]-3,3-DIMETHYL-4-(4-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,4-DIMETHYLPHENYL)METHYL]-3,3-DIMETHYL-4-(4-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
The synthesis of 1-[(2,4-DIMETHYLPHENYL)METHYL]-3,3-DIMETHYL-4-(4-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a diketone.
Introduction of the Nitrobenzoyl Group: This step involves the acylation of the quinoxaline core with 4-nitrobenzoyl chloride under basic conditions.
Addition of the Dimethylphenylmethyl Group: This can be done through a Friedel-Crafts alkylation reaction using 2,4-dimethylbenzyl chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to increase yield and efficiency.
化学反应分析
1-[(2,4-DIMETHYLPHENYL)METHYL]-3,3-DIMETHYL-4-(4-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoyl group can be substituted with other acyl groups using nucleophilic acyl substitution reactions.
Reduction: The quinoxaline ring can be reduced to a dihydroquinoxaline using reducing agents like sodium borohydride.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium borohydride, and various acyl chlorides. Major products formed from these reactions include amino derivatives, substituted quinoxalines, and dihydroquinoxalines.
科学研究应用
1-[(2,4-DIMETHYLPHENYL)METHYL]-3,3-DIMETHYL-4-(4-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 1-[(2,4-DIMETHYLPHENYL)METHYL]-3,3-DIMETHYL-4-(4-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoxaline core can intercalate with DNA, disrupting its function and leading to cell death. The compound may also inhibit specific enzymes involved in cellular processes, contributing to its biological activity.
相似化合物的比较
1-[(2,4-DIMETHYLPHENYL)METHYL]-3,3-DIMETHYL-4-(4-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE can be compared with other quinoxaline derivatives, such as:
2,3-Dimethylquinoxaline: Lacks the nitrobenzoyl and dimethylphenylmethyl groups, resulting in different biological activities.
6-Nitroquinoxaline: Contains a nitro group on the quinoxaline ring, leading to different reactivity and biological properties.
4-Benzoylquinoxaline: Contains a benzoyl group instead of a nitrobenzoyl group, affecting its chemical and biological behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives.
属性
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-17-9-10-20(18(2)15-17)16-27-22-7-5-6-8-23(22)28(26(3,4)25(27)31)24(30)19-11-13-21(14-12-19)29(32)33/h5-15H,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRASLOJPGAZSNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C3=CC=CC=C3N(C(C2=O)(C)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N~1~-[2-(dimethylamino)ethyl]-N~2~,N~2~-diethyl-N~1~-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}glycinamide](/img/structure/B6140432.png)
![N-2-butyn-1-yl-N-(2-furylmethyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6140438.png)



![7-(2-fluorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6140474.png)
![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6140480.png)
![5-bromo-2-[(2,4-dimethoxybenzyl)amino]benzoic acid](/img/structure/B6140484.png)
![2-[5-(4-bromobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B6140489.png)
![1-{4-[(3-{[4-(1-hydroxypropyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}ethanone](/img/structure/B6140494.png)
![1-(3-{3-[4-(trifluoromethyl)-2-pyrimidinyl]phenyl}-1H-pyrazol-1-yl)-2-butanol](/img/structure/B6140501.png)
![3-(2-fluorophenyl)-5-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6140509.png)
![1-[1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]ethanone](/img/structure/B6140516.png)
![methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B6140531.png)
